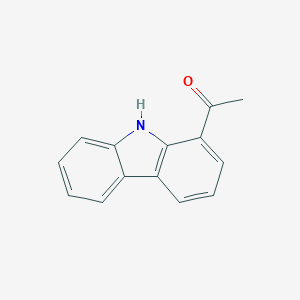

1-(9H-carbazol-1-yl)ethanone

Übersicht

Beschreibung

1-(9H-Carbazol-1-yl)ethanone is an organic compound with the chemical formula C14H11NO. It is a derivative of carbazole, characterized by a carbazole moiety attached to an ethanone group. This compound appears as a colorless to yellow crystalline solid and has a melting point of 92-94 degrees Celsius . It is soluble in common organic solvents and is used in various applications, including as an intermediate in the synthesis of dyes and other organic compounds .

Vorbereitungsmethoden

The synthesis of 1-(9H-carbazol-1-yl)ethanone can be achieved through an acylation reaction. One common method involves reacting carbazole with an acylating agent such as acetic anhydride under appropriate reaction conditions . The reaction typically proceeds as follows:

Reactants: Carbazole and acetic anhydride.

Conditions: The reaction is carried out in the presence of a catalyst, often an acid such as sulfuric acid, at elevated temperatures.

Procedure: Carbazole is dissolved in a suitable solvent, and acetic anhydride is added slowly. The mixture is heated to promote the reaction, resulting in the formation of this compound.

Industrial production methods may involve similar acylation reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(9H-Carbazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: Electrophilic substitution reactions can occur at the carbazole moiety, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Acylation: Further acylation reactions can be performed to introduce additional acyl groups, enhancing the compound’s functionality.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and polymers. Its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis .

Biological Applications

- Antibacterial Activity : Studies have demonstrated that 1-(9H-carbazol-1-yl)ethanone exhibits significant antibacterial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria effectively .

- Antitumor Properties : Recent investigations highlight its potential as an antitumor agent. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating dose-dependent efficacy .

Medical Applications

- Therapeutic Development : The compound has been explored for its role in developing new therapeutic agents targeting diseases like diabetes and cancer. Its derivatives have shown promise in enhancing the efficacy of existing treatments by improving bioavailability and reducing side effects .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria using the disc diffusion method. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antibacterial agent in pharmaceutical formulations.

Case Study 2: Anticancer Activity

In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 25 µM after 48 hours, indicating its effectiveness in inhibiting cell proliferation. Further analysis revealed that it activated caspase pathways leading to apoptosis, reinforcing its potential as an anticancer therapeutic .

Wirkmechanismus

The mechanism of action of 1-(9H-carbazol-1-yl)ethanone and its derivatives involves interactions with various molecular targets and pathways. For example, carbazole derivatives have been shown to modulate oxidative stress, block adrenergic hyperactivation, and prevent damage to pancreatic cells . These effects are mediated through the compound’s ability to act as a radical scavenger and modulate endothelial nitric oxide production .

Vergleich Mit ähnlichen Verbindungen

1-(9H-Carbazol-1-yl)ethanone can be compared with other similar compounds, such as:

1-(9H-Carbazol-9-yl)ethanone: This compound is another derivative of carbazole with similar properties and applications.

9-Ethyl-9H-carbazole-3-carbaldehyde: Used in the synthesis of various organic compounds, including dyes and pharmaceuticals.

2-(9H-Carbazol-9-yl)ethanol: Known for its use in the synthesis of polycarbazole derivatives with optoelectronic properties.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Biologische Aktivität

1-(9H-Carbazol-1-yl)ethanone, also known as C14H11NO, is a derivative of carbazole that has garnered attention for its diverse biological activities. This compound features a carbazole moiety linked to an ethanone group, contributing to its unique properties and potential applications in various fields, including medicinal chemistry and materials science.

- Chemical Formula : C14H11NO

- Molecular Weight : 223.25 g/mol

- Melting Point : 92-94 °C

- Appearance : Colorless to yellow crystalline solid

Synthesis

The synthesis of this compound typically involves acylation reactions using carbazole and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid. This method allows for the efficient formation of the compound under controlled conditions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at varying minimum inhibitory concentrations (MICs). For instance, it exhibited activity against Gram-positive bacteria with MIC values ranging from 15.625 to 62.5 μM .

Antitumor Properties

The compound has been evaluated for its antitumor potential, particularly concerning its derivatives. Research on related carbazole derivatives has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For example, derivatives like CBL0137 have demonstrated efficacy in mouse models for treating human African trypanosomiasis (HAT), highlighting the therapeutic potential of carbazole-based compounds .

Antioxidant Activity

This compound and its derivatives have been studied for their antioxidant properties. These compounds can modulate oxidative stress pathways, which are crucial in preventing cellular damage associated with various diseases, including diabetes and cancer.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- Oxidative Stress Modulation : The compound may enhance cellular defenses against oxidative damage.

- Cell Signaling Pathways : It can influence pathways involved in cell proliferation and apoptosis.

- Antimicrobial Mechanisms : The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 9H-Carbazole | Base Structure | Core structure without substituents |

| 1-(2-methyl-9H-carbazol-9-yl)ethanone | Methyl-substituted | Methyl group enhances solubility |

| 1-(2-chloro-9H-carbazol-9-yl)ethanone | Chloro-substituted | Chlorine enhances reactivity in electrophilic substitutions |

| 3-(9H-carbazol-1-yl)propanoic acid | Propanoic acid derivative | Carboxylic acid functionality adds polar character |

This table illustrates how variations in substituents can influence the physical and chemical properties of these compounds, affecting their reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antitumor Efficacy : A study involving CBL0137 demonstrated its ability to cure HAT in mouse models, providing insights into the therapeutic applications of carbazole derivatives in oncology .

- Antimicrobial Testing : In vitro studies showed that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Mechanistic Insights : Research into the mechanisms by which carbazole derivatives exert their effects has revealed interactions with critical cellular pathways involved in oxidative stress and apoptosis .

Eigenschaften

IUPAC Name |

1-(9H-carbazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9(16)10-6-4-7-12-11-5-2-3-8-13(11)15-14(10)12/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKHQIBUPFQJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364850 | |

| Record name | ACETYLCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23592-69-0 | |

| Record name | 1-(9H-Carbazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23592-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ACETYLCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.